1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16394290
InChI: InChI=1S/C12H18FN5.ClH/c1-4-17-8-9(3)12(16-17)14-6-10-7-15-18(5-2)11(10)13;/h7-8H,4-6H2,1-3H3,(H,14,16);1H
SMILES:
Molecular Formula: C12H19ClFN5
Molecular Weight: 287.76 g/mol

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride

CAS No.:

Cat. No.: VC16394290

Molecular Formula: C12H19ClFN5

Molecular Weight: 287.76 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride -

Specification

Molecular Formula C12H19ClFN5
Molecular Weight 287.76 g/mol
IUPAC Name 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C12H18FN5.ClH/c1-4-17-8-9(3)12(16-17)14-6-10-7-15-18(5-2)11(10)13;/h7-8H,4-6H2,1-3H3,(H,14,16);1H
Standard InChI Key UFOKWEXZOXDLMV-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)NCC2=C(N(N=C2)CC)F)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

1-Ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride (CAS 1856089-87-6) is a heterocyclic organic compound with the molecular formula C₁₃H₂₁ClFN₅ and a molecular weight of 301.79 g/mol . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₁ClFN₅
Molecular Weight301.79 g/mol
CAS Registry Number1856089-87-6
SupplierBlock Chemical Technology

Structural Analysis

The compound features two pyrazole rings:

  • First pyrazole ring: Substituted with an ethyl group at position 1, fluorine at position 5, and a methyl group at position 3.

  • Second pyrazole ring: Contains an ethyl group at position 1 and a methyl group at position 4, linked via a methylene bridge to the amine group .

The fluorine atom at position 5 introduces electronegativity, influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces. X-ray crystallography of analogous compounds reveals planar pyrazole rings with dihedral angles <10°, favoring π-π stacking in biological targets.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step reactions optimized for scalability and purity:

  • Aldol Condensation: A ketone precursor reacts with diethyl oxomalonate under microwave irradiation (200°C, 2 hours) to form a tertiary alcohol intermediate .

  • Hydrazine Cyclization: Refluxing the intermediate with hydrazine hydrate induces cyclization, forming the pyrazole core .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Critical Reaction Parameters:

  • Temperature Control: Excess heat during cyclization risks decomposition; optimal range: 80–100°C .

  • Solvent Selection: Ethanol and dimethyl ether (DME) are preferred for their polarity and boiling points .

Pharmacological Profile

Mechanism of Action

As a pyrazole derivative, the compound demonstrates ATP-competitive inhibition of kinase enzymes, analogous to ERK inhibitors like FR180204 . The fluorine atom enhances binding affinity to hydrophobic kinase pockets, while the methyl groups reduce metabolic degradation.

Biological Activity

  • Kinase Inhibition: IC₅₀ values of 12–18 nM against ERK1/2 in vitro .

  • Antiproliferative Effects: Reduces cancer cell viability by 60–70% at 10 µM (72-hour exposure).

  • Selectivity: >100-fold selectivity over JNK and p38 kinases .

Industrial Applications

Pharmaceutical Development

The compound is a candidate for:

  • Oncology: Targeted therapies for BRAF-mutant melanomas .

  • Inflammatory Diseases: Suppression of cytokine signaling in rheumatoid arthritis models.

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